

Developing a validated analytical method for Imidocarb in milk samples

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Compound of Interest

Compound Name: Imidocarb

Cat. No.: B15563879

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Application Note: A Validated LC-MS/MS Method for the Determination of **Imidocarb** in Bovine Milk

Introduction

Imidocarb is a carbanilide derivative with antiprotozoal activity, widely used in veterinary medicine for the treatment and prevention of parasitic diseases in cattle, such as babesiosis and anaplasmosis.[1] The presence of **Imidocarb** residues in milk is a potential concern for human health, and therefore, regulatory bodies have established Maximum Residue Limits (MRLs) for its concentration in food products.[2][3] In the European Union, the MRL for **Imidocarb** in bovine milk is set at 50 µg/kg.[2][4] To ensure food safety and compliance with these regulations, sensitive and reliable analytical methods for the routine monitoring of **Imidocarb** in milk are essential.

This application note describes a robust and validated method for the quantification of **Imidocarb** in bovine milk samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method involves a straightforward sample preparation procedure followed by a sensitive and selective instrumental analysis. The method has been validated according to the guidelines of the European Agency for the Evaluation of Medicinal Products (EMA) and demonstrates excellent performance in terms of linearity, accuracy, precision, and sensitivity.[5][6]

Experimental Protocols

1. Materials and Reagents

- **Imidocarb** dipropionate standard (purity $\geq 98\%$)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (ultrapure)
- Sodium chloride
- Sodium hydroxide
- Solid-Phase Extraction (SPE) cartridges (e.g., weak cation-exchange)

2. Standard Solution Preparation

A stock standard solution of **Imidocarb** (1 mg/mL) is prepared by dissolving the appropriate amount of **Imidocarb** dipropionate in methanol.^[7] Working standard solutions are then prepared by serial dilution of the stock solution with a mixture of water and methanol (75:25, v/v).^[7]

3. Sample Preparation (Solid-Phase Extraction)

The sample preparation protocol is crucial for extracting **Imidocarb** from the complex milk matrix and removing potential interferences.

- Extraction:
 - Pipette 10 mL of milk sample into a 50 mL polypropylene centrifuge tube.^[8]
 - Add 1 M sodium hydroxide (150 μ l) and acetonitrile (10 ml).^[4]
 - Add sodium chloride (1.5 g).^[4]
 - Vortex the tube vigorously for 10 seconds and then mix on a roller mixer for 30 minutes.^[4]

- Centrifuge the mixture at 2050 x g for 10 minutes.[\[4\]](#)
- Transfer the supernatant to a clean tube and centrifuge again at 670 x g for 10 minutes.[\[4\]](#)
- Transfer 3.5 ml of the supernatant to a new tube.[\[4\]](#)
- Clean-up (SPE):
 - Condition a weak cation-exchange SPE cartridge with methanol followed by ultrapure water.
 - Load the extracted sample supernatant onto the SPE cartridge.
 - Wash the cartridge with water and then with a low-percentage methanol solution to remove interferences.
 - Elute the analyte with a small volume of methanol containing formic acid.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.[\[7\]](#)
 - Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[\[7\]](#)

4. LC-MS/MS Instrumental Analysis

The analysis is performed on a liquid chromatography system coupled to a tandem mass spectrometer.

- Liquid Chromatography (LC) Conditions:
 - Column: TSK-GEL ODS 100 V (2.0 × 150 mm, 3 µm) or equivalent reversed-phase column.[\[7\]](#)
 - Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).[\[7\]](#)
 - Gradient Program: A typical gradient starts with a low percentage of Solvent B, which is gradually increased to elute **Imidocarb**.[\[7\]](#)

- Flow Rate: 0.2 mL/min.[7]
- Injection Volume: 10 µL.[7]
- Column Temperature: 40°C.[7]
- Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]
 - Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for **Imidocarb** for quantification and confirmation.

Method Validation

The analytical method was validated for its performance characteristics, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

The quantitative data from the method validation studies are summarized in the tables below for easy comparison.

Table 1: Linearity of Calibration Curve

Analyte	Calibration Range (µg/kg)	Correlation Coefficient (r ²)
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| **Imidocarb** | LOQ - 250 | ≥ 0.997 |

Table 2: Accuracy (Recovery) and Precision

Spiked Level (µg/kg)	Recovery (%)	Intra-day Precision (RSD, %)	Inter-day Precision (RSD, %)
Low	73.3 - 98.6	1.0 - 6.7	2.0 - 7.7
Medium	73.3 - 98.6	1.0 - 6.7	2.0 - 7.7

| High | 73.3 - 98.6 | 1.0 - 6.7 | 2.0 - 7.7 |

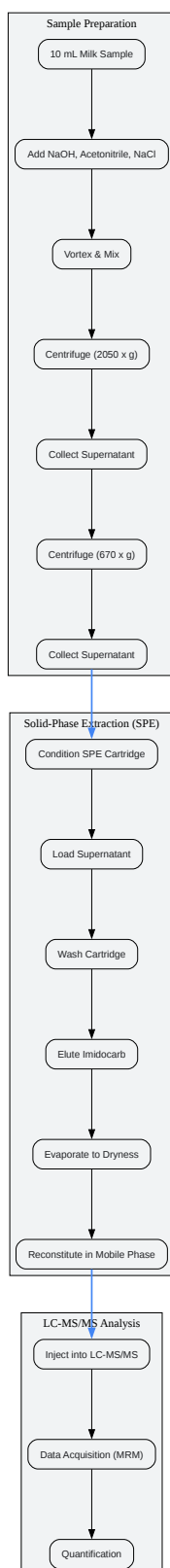
Table 3: Sensitivity (LOD and LOQ)

Parameter	Value (µg/kg)
LOD	0.5

| LOQ | 1.0 - 10.0 |

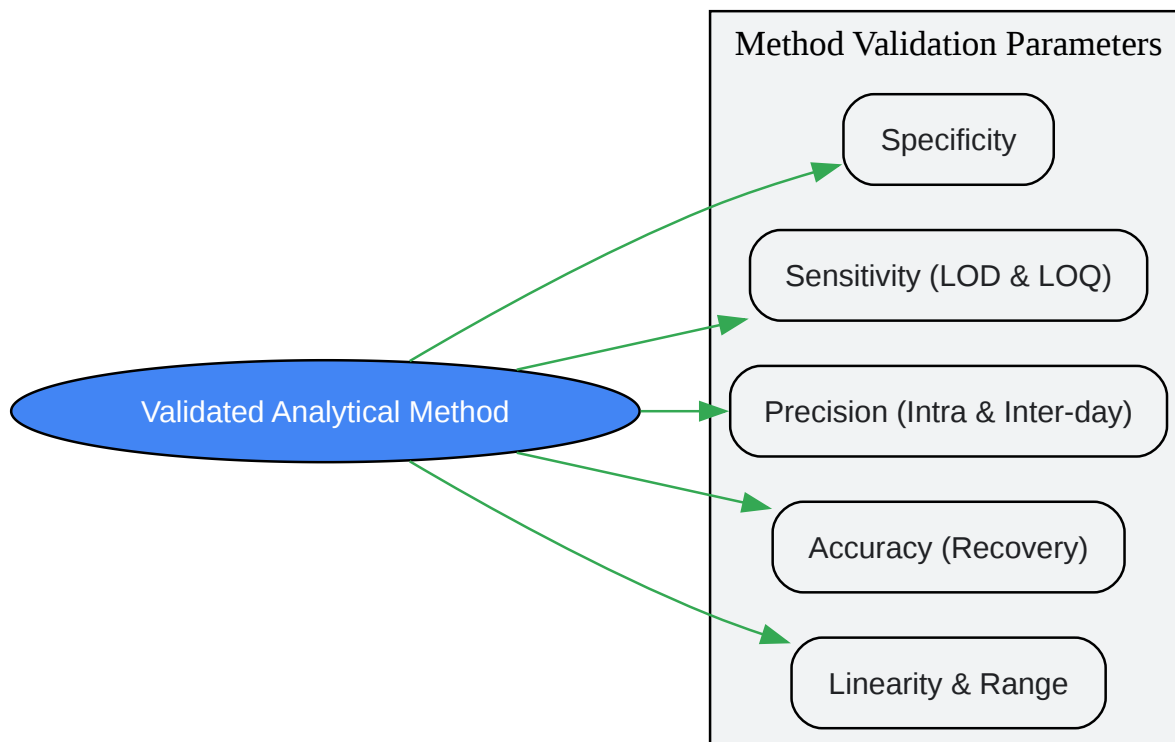
Mandatory Visualization

The following diagrams illustrate the experimental workflow for the analysis of **Imidocarb** in milk samples.



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Caption: Experimental workflow for **Imidocarb** analysis in milk.



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